benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound featuring a unique imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multi-step organic synthesis. A common approach includes:
Formation of the Imidazo[1,2-g]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions
Functional Group Modifications: Subsequent steps involve the introduction of the trimethyl and prop-2-en-1-yl groups. These modifications are typically carried out using alkylation reactions with appropriate alkyl halides or alkenes.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzyl ester group can be a site for nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols from the prop-2-en-1-yl group.
Reduction: Alcohols from the reduction of carbonyl groups.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-[1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H-imidazo[1,2-g]purin-3-yl]acetate: Lacks the prop-2-en-1-yl group, which may affect its reactivity and bioactivity.
Methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate: Similar structure but with a methyl ester instead of a benzyl ester, potentially altering its solubility and reactivity.
Uniqueness
The presence of the prop-2-en-1-yl group and the benzyl ester in benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate provides unique sites for chemical modification and potential bioactivity, distinguishing it from similar compounds.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-5-11-25-14(2)15(3)27-18-19(23-21(25)27)24(4)22(30)26(20(18)29)12-17(28)31-13-16-9-7-6-8-10-16/h5-10,18-19H,1,11-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSFKXCXMGVKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.